4-((4-benzylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one dihydrochloride
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Overview
Description
4-((4-benzylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with benzylpiperazine and dimethyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one dihydrochloride typically involves multiple steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Substitution with Benzylpiperazine: The chromen-2-one core is then reacted with benzylpiperazine under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride or potassium carbonate.
Introduction of Dimethyl Groups: The final step involves the methylation of the chromen-2-one core, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-benzylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-((4-benzylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonergic and dopaminergic receptors, potentially modulating neurotransmitter activity. The chromen-2-one core may also contribute to its biological activity by interacting with other cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-((4-benzylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one dihydrochloride stands out due to its unique combination of a chromen-2-one core with benzylpiperazine and dimethyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H28Cl2N2O2 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one;dihydrochloride |
InChI |
InChI=1S/C23H26N2O2.2ClH/c1-17-12-18(2)23-20(14-22(26)27-21(23)13-17)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19;;/h3-7,12-14H,8-11,15-16H2,1-2H3;2*1H |
InChI Key |
XKJXWLISSAZCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC=CC=C4)C.Cl.Cl |
Origin of Product |
United States |
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